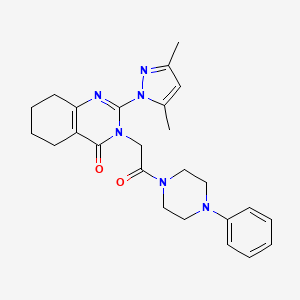

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Descripción

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic molecule featuring a tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole group and a 4-phenylpiperazine-linked ethyl ketone moiety.

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-18-16-19(2)31(27-18)25-26-22-11-7-6-10-21(22)24(33)30(25)17-23(32)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-5,8-9,16H,6-7,10-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKCWYNTAXIVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure features a tetrahydroquinazolinone core substituted with a pyrazole moiety and a piperazine group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole compounds have been reported to reduce inflammation in several experimental models.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal strains.

Anticancer Activity

The anticancer potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been evaluated in several studies:

Case Studies

-

In Vitro Studies :

- A study by Wei et al. (2022) reported that the compound exhibited cytotoxicity against the MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM respectively .

- Another investigation demonstrated that the compound induced apoptosis in HepG2 liver cancer cells through caspase activation and upregulation of pro-apoptotic proteins .

- Mechanism of Action :

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, the following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(...) | MCF7 | 12 | Apoptosis via caspase activation |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 10 | Inhibition of cell cycle progression |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-... | A549 | 26 | Targeting growth factor signaling |

Comparación Con Compuestos Similares

Table 1: Pyrazole-Containing Analogues from and

| Compound Name | Core Structure | Substituents/Modifications | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-6-(p-tolyldiazenyl)-4H-1,3,4-thiadiazine (15b) | Thiadiazine | p-Tolyldiazenyl, methyl | 86 | 205–206 | Pyrazole, diazenyl, thiadiazine |

| 6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (15c) | Thiadiazine | 4-Chlorophenyldiazenyl, methyl | 84 | 187–188 | Pyrazole, diazenyl, thiadiazine |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(phenyldiazenyl)-4H-1,3,4-thiadiazin-5(6H)-one (17a) | Thiadiazinone | Phenyldiazenyl | 85 | 126–127 | Pyrazole, diazenyl, thiadiazinone |

| Target Compound | Tetrahydroquinazolinone | 4-Phenylpiperazine-ethyl ketone | N/A | N/A | Pyrazole, piperazine, quinazolinone |

Key Observations :

- The target compound’s tetrahydroquinazolinone core distinguishes it from thiadiazine/thiadiazinone analogs in , which exhibit lower melting points (126–206°C vs. undetermined for the target) .

Table 2: Quinazolinone Derivatives from

| Compound Name | Substituents | Biological Activity | Key Modifications |

|---|---|---|---|

| 3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | 4-Substitutedphenyl, 2-methylphenyl | Anticonvulsant (evaluated) | Pyrazolylamino, methylphenyl |

| Target Compound | 4-Phenylpiperazine-ethyl ketone | Undetermined | Piperazine-ethyl ketone, pyrazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.